molecular formula C15H10N4O4 B14592656 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61619-52-1

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14592656
CAS No.: 61619-52-1
M. Wt: 310.26 g/mol
InChI Key: XRUQQRYBTMGPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a methoxyphenyl group, a nitrofuran moiety, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield nitro derivatives, while reduction of the nitro group can produce amine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to interact with cellular components, leading to oxidative stress and cell damage. The pyrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(4-Methoxyphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61619-52-1

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C15H10N4O4/c1-22-12-4-2-11(3-5-12)18-9-10(8-16)15(17-18)13-6-7-14(23-13)19(20)21/h2-7,9H,1H3

InChI Key

XRUQQRYBTMGPEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.